molecular formula C13H11NO6S2 B2368185 (E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid CAS No. 853904-01-5

(E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid

Cat. No. B2368185
CAS RN: 853904-01-5
M. Wt: 341.35
InChI Key: PYTVVQHHLPUAGB-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of furan-based derivatives involves various chemical reactions. For instance, furfural and 2-Methylfuran can be used to produce diesel precursors . Another study discusses the synthesis of new furan-based derivatives for their cytotoxic and tubulin polymerization inhibitory activities .


Molecular Structure Analysis

The molecular structure of this compound is determined by its chemical formula, C13H11NO6S2. The compound contains a furan functional group, which is a heterocyclic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen.


Chemical Reactions Analysis

Furan platform chemicals (FPCs) like furfural and 5-hydroxy-methylfurfural are directly available from biomass . They can be economically synthesized from biomass via FPCs . Another study discusses the reaction of substituted furan-2-ylmethylene with 2,2-dimethyl-1,3-dioxane-4,6-dione .

Scientific Research Applications

Mechanism of Action

The mechanism of action of furan-based derivatives is often related to their ability to inhibit certain biological processes. For instance, some furan-based derivatives have been found to inhibit tubulin polymerization in cancer cells, which can lead to cell death .

properties

IUPAC Name

2-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO6S2/c15-10(16)4-3-8(12(18)19)14-11(17)9(22-13(14)21)6-7-2-1-5-20-7/h1-2,5-6,8H,3-4H2,(H,15,16)(H,18,19)/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYTVVQHHLPUAGB-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C2C(=O)N(C(=S)S2)C(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/2\C(=O)N(C(=S)S2)C(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid

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